molecular formula C5H7IN2O B13146787 4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol

4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol

Cat. No.: B13146787
M. Wt: 238.03 g/mol
InChI Key: GGEVGNMHRMHLPS-UHFFFAOYSA-N
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Description

4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol typically involves the iodination of 1,5-dimethyl-1H-pyrazol-3-ol. One common method is the reaction of 1,5-dimethyl-1H-pyrazol-3-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole
  • 4-Iodo-1-phenyl-1H-pyrazole

Uniqueness

4-Iodo-1,5-dimethyl-1H-pyrazol-3-ol is unique due to the presence of both iodine and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrazole derivatives.

Properties

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

IUPAC Name

4-iodo-2,3-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C5H7IN2O/c1-3-4(6)5(9)7-8(3)2/h1-2H3,(H,7,9)

InChI Key

GGEVGNMHRMHLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)I

Origin of Product

United States

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